Acetothiolutamide

Description

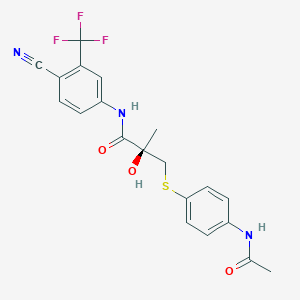

Structure

3D Structure

Properties

CAS No. |

216665-38-2 |

|---|---|

Molecular Formula |

C20H18F3N3O3S |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2R)-3-(4-acetamidophenyl)sulfanyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C20H18F3N3O3S/c1-12(27)25-14-5-7-16(8-6-14)30-11-19(2,29)18(28)26-15-4-3-13(10-24)17(9-15)20(21,22)23/h3-9,29H,11H2,1-2H3,(H,25,27)(H,26,28)/t19-/m0/s1 |

InChI Key |

FEDHYHIWSREKGN-IBGZPJMESA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Synonyms |

acetothiolutamide |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Acetothiolutamide

Synthetic Pathways and Methodological Advancements for Acetothiolutamide

The synthesis of this compound is rooted in the chemical framework of its predecessor, bicalutamide (B1683754), and involves multi-step chemical reactions. wikipedia.orglookchem.com A common synthetic route involves the use of key intermediates and specific reaction conditions to achieve the desired molecular structure. lookchem.com

One documented synthetic pathway starts with N1-[4-cyano-3-(trifluoromethyl)phenyl]-(2R)-3-[(4-aminophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide, which is then reacted with acetic anhydride. lookchem.com This reaction, conducted at 20°C for a short duration, yields this compound with a high reported yield of 98.0%. lookchem.com

Another approach involves a two-step process starting from (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. lookchem.com This process includes a reaction with sodium hydride in tetrahydrofuran (B95107) over 24 hours at 25°C, followed by a subsequent step that proceeds for approximately 10 minutes at 20°C, resulting in a 98% yield for the final step. lookchem.com

The development of these synthetic methods has been crucial in enabling the study of this compound and its derivatives. The transition from bicalutamide, a pure antagonist, to agonist compounds like this compound was achieved through strategic structural modifications, particularly involving the thio linkage and substitutions on the B-ring. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues has been primarily driven by the need to overcome its metabolic instability. nih.gov While exhibiting potent in vitro activity, this compound's rapid plasma clearance and extensive metabolism into various metabolites with differing pharmacological activities limit its in vivo efficacy. wikipedia.orgnih.govwikiwand.com

Stereoselective Synthesis Approaches

Stereochemistry plays a critical role in the biological activity of SARMs. The synthesis of this compound and its analogues often employs stereoselective methods to isolate the desired enantiomer, as the (R)-isomers typically demonstrate significantly higher binding affinity to the androgen receptor compared to their (S)-counterparts. acs.org Chiral intermediates are fundamental to these synthetic strategies. For instance, the synthesis can start with a chiral intermediate like (R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. lookchem.comnih.gov The use of chiral auxiliaries, such as D-proline, has also been reported in the synthesis of related compounds to ensure the correct stereochemical outcome. nih.gov

Structural Modifications for Enhanced Receptor Interaction

To improve metabolic stability and in vivo activity, several structural modifications have been explored. A key area of focus has been the thioether linkage in this compound, which is susceptible to oxidation. nih.govnih.gov Research into second-generation SARMs has involved replacing this thioether linkage with an ether linkage, as seen in the development of compounds like Andarine (S-4). nih.govnih.govwikipedia.org This modification was intended to eliminate a primary site of metabolic breakdown. nih.gov

Further modifications have targeted the B-aromatic ring. acs.org The introduction of different substituents on this ring can influence the compound's binding affinity and functional activity. The goal of these modifications is to create analogues with improved pharmacokinetic profiles while maintaining high, selective affinity for the androgen receptor. nih.govwikipedia.org

Characterization of Synthetic Intermediates and Final Compounds for Research Purity

The characterization and purity assessment of synthetic intermediates and the final this compound compound are essential for ensuring the reliability of research findings. Various analytical techniques are employed for this purpose.

The chemical identity and structure of this compound are confirmed through methods that provide detailed molecular information. Its molecular formula is C20H18F3N3O3S, and it has a molecular weight of 437.442 g/mol . lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H18F3N3O3S |

| Molecular Weight | 437.442 g/mol |

| CAS Number | 216665-38-2 |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 6 |

Data sourced from multiple chemical databases. lookchem.com

Purity is often assessed using chromatographic techniques, which separate the target compound from any impurities or unreacted starting materials. The final products and intermediates are typically purified using methods like silica (B1680970) gel chromatography. chemicalbook.com The stereochemical purity of enantiomerically specific compounds is also a critical aspect of characterization, ensuring that the biological activity observed is attributable to the correct isomer.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Andarine (S-4) |

| Bicalutamide |

| (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

| N1-[4-cyano-3-(trifluoromethyl)phenyl]-(2R)-3-[(4-aminophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide |

| Sodium hydride |

| D-proline |

Molecular and Cellular Mechanisms of Acetothiolutamide Action

Androgen Receptor Binding Affinity and Ligand Selectivity

The initial step in the action of Acetothiolutamide is its binding to the ligand-binding domain (LBD) of the androgen receptor. nih.gov The affinity and specificity of this interaction are critical determinants of its biological activity.

The binding affinity of this compound for the androgen receptor has been quantified through in vitro competitive binding assays. These assays measure the ability of a compound to displace a radiolabeled androgen, from the receptor. Studies have demonstrated that this compound displays a high binding affinity for the AR, with a reported equilibrium dissociation constant (Kᵢ) of 4.9 ± 0.2 nM. nih.gov This high affinity indicates a strong and stable interaction with the receptor's ligand-binding pocket.

A key characteristic of this compound is its high specificity for the androgen receptor. It was selected as a lead compound in research due to its potent in vitro AR agonist activity and a notable lack of interaction with other steroid hormone receptors. This receptor selectivity is a significant feature of nonsteroidal ligands, differentiating them from steroidal androgens that may exhibit cross-reactivity with other receptors. nih.gov

When compared to endogenous androgens, this compound shows a high but slightly lower binding affinity. The primary endogenous ligand, dihydrotestosterone (B1667394) (DHT), binds to the AR with a Kᵢ value in the range of 0.1 to 0.47 nM, while testosterone (B1683101) (T) binds with a Kᵢ ranging from 0.6 to 2.7 nM. nih.gov Therefore, while DHT has a somewhat higher affinity, this compound's affinity is comparable to that of testosterone.

In comparison to other nonsteroidal ligands, particularly those developed as AR antagonists, this compound's affinity as an agonist is noteworthy. For instance, the active metabolite of flutamide (B1673489), hydroxyflutamide, exhibits a much lower affinity with Kᵢ values between 62 and 205 nM. nih.gov Bicalutamide (B1683754), another nonsteroidal antiandrogen, has a reported IC₅₀ value of approximately 160 nM, indicating a significantly lower affinity for the AR than this compound. apexbt.comselleckchem.com This demonstrates that this compound is a high-affinity nonsteroidal ligand, distinguishing it from many nonsteroidal antagonists. nih.gov

| Compound | Type | Binding Affinity (Kᵢ or IC₅₀ in nM) |

|---|---|---|

| This compound | Nonsteroidal Agonist | 4.9 ± 0.2 (Kᵢ) nih.gov |

| Dihydrotestosterone (DHT) | Endogenous Androgen | 0.1 - 0.47 (Kᵢ) nih.gov |

| Testosterone (T) | Endogenous Androgen | 0.6 - 2.7 (Kᵢ) nih.gov |

| Hydroxyflutamide | Nonsteroidal Antagonist | 62 - 205 (Kᵢ) nih.gov |

| Bicalutamide | Nonsteroidal Antagonist | ~160 (IC₅₀) apexbt.com |

Functional Agonist Activity at the Androgen Receptor

Beyond binding, the crucial aspect of this compound's mechanism is its ability to activate the androgen receptor and initiate the downstream signaling cascade that results in altered gene expression.

The functional activity of this compound has been characterized using in vitro cotransfection assays. nih.gov In these experiments, cells are engineered to express the androgen receptor and a reporter gene whose transcription is controlled by androgen response elements (AREs). The activity of the reporter gene, often luciferase, serves as a quantitative measure of AR-mediated transcriptional activation. selleckchem.com Studies utilizing this system have demonstrated that this compound functions as a full agonist at the androgen receptor. nih.gov This means it is capable of inducing a maximal transcriptional response similar to that of endogenous androgens.

The general mechanism for AR activation involves the ligand binding to the receptor, which then translocates to the nucleus, dimerizes, and binds to AREs in the promoter regions of target genes, thereby initiating transcription. patsnap.comresearchgate.net

As a full agonist, the activation profile of this compound is characterized by its ability to effectively stimulate the transcriptional machinery upon binding to the AR. nih.gov The agonistic nature of this compound is a key feature, as many other nonsteroidal compounds based on similar chemical scaffolds, such as bicalutamide and flutamide, act as antagonists. patsnap.com These antagonists bind to the AR but fail to induce the proper conformational changes required for full receptor activation, thereby competitively inhibiting the action of endogenous androgens. frontiersin.org this compound's profile as a potent nonsteroidal agonist makes it a significant compound for studying the structural determinants of AR activation.

Modulation of Androgen Receptor Conformation and Dynamics

The functional outcome of a ligand binding to the androgen receptor—whether it be agonism or antagonism—is dictated by the specific conformational changes it induces in the receptor protein. frontiersin.org

Upon binding an agonist like DHT or, presumably, this compound, the ligand-binding domain of the AR undergoes a significant conformational shift. nih.gov A critical event in this process is the repositioning of helix 12 (H12), a flexible region at the C-terminus of the LBD. nih.gov The agonist-induced conformation causes H12 to fold over the ligand-binding pocket, creating a stable interaction surface known as activation function-2 (AF-2). frontiersin.orgnih.gov This newly formed AF-2 surface serves as a docking site for coactivator proteins. The recruitment of these coactivators is essential for the assembly of the transcriptional machinery and subsequent gene activation. nih.gov

In contrast, bulkier antagonist molecules, like bicalutamide, also bind to the ligand-binding pocket but physically obstruct the proper positioning of H12. frontiersin.org This prevents the formation of a functional AF-2 surface, thereby precluding the recruitment of coactivators and blocking the receptor's transcriptional activity. frontiersin.orgnih.gov Although specific structural studies on the this compound-AR complex are not detailed in the available literature, its demonstrated full agonist activity strongly implies that it effectively stabilizes the H12 in the active, agonist conformation, thus promoting the necessary protein-protein interactions for robust transcriptional activation. nih.govnih.gov

Exploration of Non-Genomic Androgen Receptor Signaling Pathways Initiated by this compound

In addition to the classical genomic pathway that involves nuclear translocation and DNA binding, the AR can also mediate rapid, non-genomic signaling events. These actions are typically initiated by a subpopulation of AR located at the cell membrane or in the cytoplasm. Non-genomic signaling involves the rapid activation of various kinase cascades and does not require gene transcription.

A compound like this compound could potentially trigger these non-genomic pathways. Upon binding to a membrane-associated AR, it might initiate a signaling cascade involving Src kinase, which in turn could activate downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. amegroups.orgnih.gov These pathways are known to influence cell proliferation, survival, and migration.

Cross-Reactivity and Interaction with Other Nuclear Hormone Receptors (e.g., Glucocorticoid Receptor) in Preclinical Models

Nuclear hormone receptors share structural similarities, particularly in their ligand-binding and DNA-binding domains. This homology can lead to cross-reactivity, where a compound designed to target one receptor may also bind to and modulate the activity of other receptors. Preclinical evaluation of a novel compound like this compound would necessitate thorough screening against a panel of other nuclear hormone receptors to assess its selectivity.

The glucocorticoid receptor (GR) is a particularly important off-target to consider for AR-targeted compounds due to its significant physiological roles and the potential for adverse effects. nih.govnih.gov In preclinical models, the interaction of this compound with the GR would be investigated using binding assays and functional reporter assays.

Should this compound exhibit significant affinity for the GR, it could lead to a range of glucocorticoid-like effects, such as metabolic changes, immunosuppression, or effects on bone density. The degree of cross-reactivity would be a critical factor in determining the therapeutic window and safety profile of the compound. A highly selective compound with minimal interaction with the GR and other nuclear receptors would be a more desirable therapeutic candidate.

Table 2: Hypothetical Cross-Reactivity Profile of this compound This table is for illustrative purposes only and is not based on experimental data for this compound.

| Nuclear Receptor | Binding Affinity (Ki) | Functional Activity |

| Androgen Receptor (AR) | High | Agonist/Antagonist |

| Glucocorticoid Receptor (GR) | Low | Minimal to None |

| Progesterone (B1679170) Receptor (PR) | Negligible | None |

| Estrogen Receptor (ER) | Negligible | None |

Preclinical Pharmacological and Biological Activity Investigations of Acetothiolutamide

Assessment of Androgenic and Anabolic Activity in Defined Animal Models

Acetothiolutamide is a selective androgen receptor modulator (SARM) that was developed from the nonsteroidal antiandrogen, bicalutamide (B1683754). wikipedia.org Initial in vitro studies revealed that this compound binds to the androgen receptor (AR) with high affinity and functions as a full agonist. wikipedia.orgnih.gov However, its in vivo activity profile presents a more complex picture, demonstrating a dissociation between its androgenic and anabolic effects. wikipedia.orgnih.gov

In Vivo Evaluation in Castrated Immature Rat Models

Conversely, at high subcutaneous doses, this compound demonstrated a statistically significant, albeit very low, anabolic effect. wikipedia.orgnih.gov This was evidenced by an increase in the weight of the levator ani muscle, a tissue recognized as a marker for anabolic activity. researchgate.net This disparity between the in vitro full agonist activity and the in vivo observation of minimal androgenic but some anabolic effect highlights the tissue-selective nature of this compound. wikipedia.orgnih.gov

The observed in vivo profile is largely attributed to the compound's pharmacokinetic properties. This compound undergoes rapid plasma clearance and extensive hepatic metabolism, which likely contributes to its lack of significant androgenic activity when administered systemically. nih.govnih.gov

Dose-Response Characterization in Non-Human Systems

Dose-response studies in castrated male rats have further elucidated the activity of this compound. researchgate.netresearchgate.net These studies involve administering a range of doses to determine the potency and maximal effect (Emax) of the compound on different tissues. researchgate.net For this compound, these studies confirmed that significant anabolic effects are only observed at high subcutaneous doses, while androgenic effects remain minimal across the dose range. wikipedia.orgnih.gov The dose-dependent increase in levator ani muscle weight, contrasted with the lack of a significant dose-dependent increase in prostate or seminal vesicle weight, provides quantitative evidence for its classification as a SARM. researchgate.netoup.com

Table 1: In Vivo Activity of this compound in Castrated Male Rats

| Tissue | Response to this compound | Potency | Efficacy (Emax) |

| Prostate | Negligible androgenic effect | Low | Very Low |

| Seminal Vesicles | Negligible androgenic effect | Low | Very Low |

| Levator Ani Muscle | Statistically significant anabolic effect (at high doses) | Low | Low |

Analysis of Antiandrogenic Effects in Relevant Preclinical Models

In addition to its anabolic potential, this compound has demonstrated notable antiandrogenic effects in specific preclinical settings. wikipedia.orgnih.gov In a model of castrated rats supplemented with testosterone (B1683101) propionate, this compound was able to antagonize the effects of the administered testosterone. nih.govresearchgate.net This indicates that in the presence of a potent androgen, this compound can competitively bind to the androgen receptor and inhibit its action in androgen-responsive tissues. researchgate.net This dual activity—acting as a weak agonist on its own in some tissues while antagonizing more potent androgens—is a key characteristic of some SARMs. nih.gov

Tissue-Selective Responses in Non-Human Biological Systems

The defining feature of this compound and other SARMs is their ability to elicit tissue-selective responses. nih.govnih.gov This means they can stimulate anabolic activity in tissues like muscle and bone while having a reduced impact on androgenic tissues such as the prostate. nih.govnih.gov The molecular mechanisms underlying this tissue selectivity are complex and are a subject of ongoing research. nih.gov

Androgen Receptor Expression and Localization in Target Tissues

The androgen receptor is expressed in a wide variety of tissues beyond the reproductive organs, including skeletal muscle, bone, and the central nervous system. nih.govoup.com The level of AR expression and the presence of specific co-regulatory proteins in different cell types are thought to play a crucial role in mediating the tissue-selective effects of SARMs. nih.gov The conformation of the androgen receptor upon ligand binding can differ depending on the ligand, which in turn can influence the recruitment of co-activator or co-repressor proteins, leading to differential gene transcription in various tissues. nih.gov

Differential Cellular Responses in Muscle and Androgen-Responsive Tissues

The differential response to this compound in muscle versus androgenic tissues like the prostate is the hallmark of its SARM profile. oup.com In muscle tissue, the binding of this compound to the androgen receptor appears to initiate a signaling cascade that promotes anabolic effects, such as protein synthesis and muscle growth, albeit to a lesser extent than testosterone. researchgate.net

In contrast, in tissues like the prostate, this compound acts as a very weak partial agonist. oup.com This may be due to its interaction with the androgen receptor and the specific array of co-regulatory proteins present in prostate cells, leading to minimal stimulation of androgenic pathways. oup.com Furthermore, the metabolism of testosterone to the more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase in the prostate significantly amplifies androgenic signaling, a process that does not apply to nonsteroidal ligands like this compound. nih.govwikidoc.org This difference in local androgen metabolism is another key factor contributing to the tissue-selective activity of this compound. oup.com

Biochemical Effects on Protein Synthesis and Degradation Pathways in Animal Models

Investigations into the specific biochemical pathways modulated by this compound concerning protein synthesis and degradation in animal models are not extensively detailed in available literature. However, its anabolic activity, observed in preclinical studies, provides indirect evidence of its influence on these processes. Anabolic effects, by definition, imply a net increase in protein accretion in tissues like muscle, which can result from either an increase in protein synthesis, a decrease in protein degradation, or a combination of both.

In a preclinical animal model using castrated rats, this compound demonstrated a statistically significant, albeit very low, anabolic effect at high subcutaneous doses. researchgate.netwikipedia.org This was measured by an increase in the weight of the levator ani muscle, a recognized indicator of anabolic activity in this model. researchgate.net The ability of selective androgen receptor modulators (SARMs) in general to promote the growth of the levator ani muscle suggests a strong agonistic activity that leads to a net positive protein balance in this tissue. nih.gov

While this compound itself was found to have limited in vivo efficacy due to rapid metabolism, the broader class of SARMs to which it belongs has been shown to exert anabolic effects on muscle. nih.govnih.gov Unlike steroidal androgens, it appears that aromatization to estrogen is not necessary for SARMs to mediate their anabolic effects on muscle. nih.gov Furthermore, some studies suggest that SARMs may regulate androgen function through distinct non-genomic signaling pathways compared to traditional androgens. portico.org However, specific studies detailing this compound's direct impact on key protein synthesis regulators like the mTOR pathway or protein degradation pathways such as the ubiquitin-proteasome system (UPS) or autophagy in animal models are not prominently reported. nih.govnih.gov The primary observation remains its capacity to produce a selective, though modest, anabolic response in muscle tissue, pointing to a net positive effect on protein turnover. researchgate.netresearchgate.net

Comparative Preclinical Pharmacology of this compound versus Steroidal Androgens and Other SARMs

The preclinical pharmacological profile of this compound is best understood when compared with endogenous steroidal androgens like testosterone and with other nonsteroidal SARMs that were developed subsequently. This compound was one of the first compounds identified as a SARM, setting a benchmark for the development of this therapeutic class. wikipedia.orgnih.gov

Versus Steroidal Androgens: In in vitro assays, this compound exhibits properties comparable to potent steroidal androgens. It binds to the androgen receptor (AR) with high affinity (Ki = 2.1–4.9 nM) and functions as a full agonist, demonstrating a potency similar to that of testosterone in activating AR-mediated gene expression. wikipedia.org

Versus Other SARMs: this compound is considered a prototypical SARM from which more advanced compounds were developed. portico.org Its discovery highlighted the potential to create nonsteroidal ligands with tissue-selective AR activity. The primary limitation of this compound, its poor metabolic stability and lack of oral bioavailability, became a key challenge to overcome in subsequent SARM development. wikipedia.orgnih.gov

For instance, the SARM known as S-4 (Andarine), an arylpropionamide-derived compound, also demonstrated tissue-selective activity but with a more favorable in vivo profile. researchgate.netportico.org In castrated rats, S-4 showed potent anabolic activity on the levator ani muscle, comparable to or greater than that of testosterone propionate, while being a partial agonist with lower efficacy in androgenic tissues like the prostate. researchgate.netoup.com This improved tissue selectivity and in vivo potency represented a significant advancement over this compound. Later-generation SARMs, such as Ostarine™ (Enobosarm) and RAD140, were further optimized for better pharmacokinetic properties and tissue selectivity. portico.orgresearchgate.net

The following table provides a comparative summary of the preclinical characteristics of this compound against a steroidal androgen and a more advanced SARM.

| Compound | Class | AR Binding Affinity (Ki) | In Vitro Activity (AR) | In Vivo Anabolic Effect (Levator Ani Muscle) | In Vivo Androgenic Effect (Prostate) |

|---|---|---|---|---|---|

| This compound | Nonsteroidal SARM | High (2.1-4.9 nM) wikipedia.org | Full Agonist researchgate.netwikipedia.org | Significant but very low efficacy researchgate.netwikipedia.org | Negligible researchgate.netwikipedia.org |

| Testosterone Propionate | Steroidal Androgen | High | Full Agonist researchgate.net | Potent, full agonist researchgate.net | Potent, full agonist researchgate.net |

| S-4 (Andarine) | Nonsteroidal SARM | High | Full Agonist portico.org | Potent, full agonist (efficacy ~100% of TP) researchgate.netoup.com | Partial Agonist (lower efficacy than TP) portico.orgoup.com |

Structure Activity Relationship Sar and Computational Studies of Acetothiolutamide

Qualitative Structure-Activity Relationship (SAR) Analysis

Acetothiolutamide emerged from systematic structure-activity relationship (SAR) studies on nonsteroidal antiandrogens, particularly derivatives of bicalutamide (B1683754). nih.govwikipedia.org These investigations aimed to develop compounds with agonist, rather than antagonist, activity at the androgen receptor (AR), leading to the discovery of the first selective androgen receptor modulators (SARMs). researchgate.net

The core structure of this compound, an aryl propionamide (B166681), contains several features identified as critical for high-affinity binding and functional activation of the androgen receptor. researchgate.net

Key pharmacophoric features include:

A-Ring : A substituted aromatic ring (A-ring) is essential. Optimal activity is achieved with electron-withdrawing substituents. Specifically, a cyano (-CN) or nitro (-NO2) group at the para-position (4-position) and a trifluoromethyl (-CF3) group at the meta-position (3-position) are crucial for strong receptor binding. nih.govoup.com

Chiral Center : The molecule possesses a chiral carbon with a hydroxyl and a methyl group. The specific stereochemistry is a major determinant of activity. For thio-ether linked compounds like this compound, the (R)-isomer demonstrates significantly higher binding affinity for the AR compared to the (S)-isomer. oup.comoup.com

Linkage : An amide linkage connects the A-ring to the chiral center, and a thio-ether (-S-) linkage connects the chiral center to the B-ring. This thio-ether linkage was a key modification from earlier sulfonyl-linked antagonists. nih.govnih.gov

B-Ring : A second aromatic ring (B-ring) requires specific substitution to confer agonist activity. The presence of an acetamido group (-NHCOCH3) at the para-position of the B-ring was a critical discovery that converted the pharmacophore from an antagonist to a potent agonist. researchgate.netoup.com

The development of this compound from the antiandrogen bicalutamide provides a clear example of how specific substituent changes dramatically alter pharmacological activity.

Table 1: Influence of Key Substituent Changes on Androgen Receptor Activity

| Structural Feature | Precursor (e.g., Bicalutamide-like) | This compound | Effect on AR Binding and Activity | Source |

|---|---|---|---|---|

| Linkage Group | Sulfonyl (-SO2-) | Thio-ether (-S-) | Replacement of the sulfonyl group with a thio-ether linkage improved in vitro agonist activity. | nih.govnih.gov |

| B-Ring para-Substituent | Fluoro (-F) | Acetamido (-NHCOCH3) | Substitution of the fluoro group with an acetamido group greatly enhanced binding affinity and was critical for converting the molecule from an antagonist to a full agonist in vitro. | researchgate.netnih.gov |

| Stereochemistry | (S)-isomer | (R)-isomer | For thio-ether linked compounds, the (R)-configuration is essential for high-affinity binding. | oup.comoup.com |

While these modifications resulted in a compound with high in vitro potency and full agonist activity, the thio-ether linkage also introduced a metabolic liability. wikipedia.orgnih.gov this compound was found to be rapidly metabolized in rats, primarily through oxidation of the thio-ether to the corresponding sulfoxide (B87167) and sulfone. nih.govacsmedchem.org This extensive hepatic metabolism led to high plasma clearance and a lack of significant androgenic activity in vivo, a discrepancy that prompted further structural modifications in subsequent SARM development, such as replacing the thio-ether with a more stable ether linkage. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better understand the structural requirements for AR binding and to guide the design of more potent ligands, quantitative structure-activity relationship (QSAR) studies have been performed on classes of compounds that include this compound and its analogs. nih.gov

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental. researchgate.netnih.gov These studies typically involve a large set of endogenous and synthetic AR ligands, including aryl propionamides. nih.gov

The general process involves:

Structural Alignment : A set of ligands is aligned onto a common scaffold. This is often guided by docking the ligands into a homology model of the AR ligand-binding domain. nih.govcapes.gov.br

Field Calculation : The aligned molecules are placed in a 3D grid, and steric (van der Waals) and electrostatic (Coulombic) fields are calculated at each grid point. nih.gov

Correlation and Model Building : The Partial Least Squares (PLS) statistical method is used to correlate the variations in the field values with the observed biological activities (e.g., binding affinity) of the ligands. nih.gov

For a set of 122 AR ligands, a CoMFA model was developed that demonstrated good statistical significance and predictive ability. capes.gov.br

Table 2: Example Validation Parameters for a CoMFA Model of AR Ligands

| Parameter | Value | Description | Source |

|---|---|---|---|

| q² (Cross-validated r²) | 0.593 | Indicates the internal predictive ability of the model, determined by systematically leaving out samples during model construction. | capes.gov.br |

| Conventional r² | 0.949 | Measures the correlation between observed and model-predicted activities for the training set of compounds. | capes.gov.br |

| Predictive r² (Test Set) | 0.954 | Measures the correlation between observed and predicted activities for an external test set of 10 compounds not used in model generation, indicating excellent predictive power. | capes.gov.br |

These validated models confirm that the 3D-QSAR approach is effective for this class of compounds. researchgate.netcapes.gov.br

The primary utility of validated 3D-QSAR models is their predictive power in the design of novel ligands. nih.gov The models generate 3D contour maps that visualize the regions around the molecule where specific properties are predicted to enhance or diminish biological activity. researchgate.net

Steric Contour Maps : These maps highlight areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow).

Electrostatic Contour Maps : These maps indicate where electropositive charge (blue) or electronegative charge (red) would be beneficial for activity.

By analyzing these maps, medicinal chemists can rationally design new analogs of this compound with modifications predicted to improve androgen receptor binding affinity. For instance, the models could suggest adding a specific substituent at a particular position to favorably interact with a subpocket in the receptor, thereby guiding the synthesis of more potent compounds. nih.govnih.gov The high predictive r² value of the models for this class of ligands demonstrates their practical utility in forecasting the potency of yet-unsynthesized molecules. capes.gov.br

Computational Chemistry Approaches in Ligand Design

Computational chemistry has been a cornerstone in the evolution of nonsteroidal AR ligands from antagonists like bicalutamide to agonists like this compound and subsequent, more metabolically stable SARMs. researchgate.net

The initial step often involves homology modeling . Because obtaining a crystal structure of the androgen receptor ligand-binding domain (AR-LBD) was historically challenging, researchers constructed computational models of the AR-LBD based on the crystal structures of highly homologous receptors, such as the progesterone (B1679170) receptor. nih.govresearchgate.net These models provided the first three-dimensional insights into the AR binding pocket.

These AR-LBD models served as the scaffold for molecular docking studies, allowing researchers to predict the binding poses of ligands like this compound. This structural information is critical for aligning molecules in a biologically relevant manner, which is a prerequisite for developing robust 3D-QSAR models like CoMFA and CoMSIA. nih.gov

The integrated use of homology modeling and 3D-QSAR has been particularly powerful. It not only helped to explain the observed SAR for existing compounds but also identified key amino acid residues within the binding pocket thought to interact directly with the SARMs. nih.gov Furthermore, these computational approaches identified unoccupied subpockets within the AR binding site, presenting new opportunities for ligand optimization and the design of novel SARM scaffolds with improved potency and refined pharmacological profiles. nih.gov This computational-driven strategy was essential in overcoming the metabolic liabilities of this compound by guiding the design of second-generation SARMs with enhanced in vivo activity. oup.com

Molecular Docking Simulations for Ligand-Androgen Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking simulations into the ligand-binding domain (LBD) of the androgen receptor are crucial for understanding the structural basis of its agonist activity. These simulations are typically performed using crystal structures of the AR-LBD. oup.com

Docking studies of nonsteroidal ligands, including those structurally related to this compound, reveal a conserved binding mode within the AR's hormone binding pocket. mdpi.com The binding of these ligands induces a critical conformational change in the AR, primarily involving the repositioning of helix 12. This "closing" of the LBD over the ligand is a hallmark of receptor activation, creating a surface for the recruitment of coactivator proteins. nih.govnih.gov

Key amino acid residues within the AR-LBD have been identified as essential for stabilizing the ligand-receptor complex. While specific docking studies exclusively for this compound are not extensively published, data from its analogues and other SARMs allow for an accurate inference of its binding interactions. The chiral hydroxyl group and the amide linker of the propionamide scaffold are central to forming a network of hydrogen bonds.

| Amino Acid Residue | Location | Type of Interaction | Role in Ligand Binding and Activation |

|---|---|---|---|

| Asn705 | Helix 3 | Hydrogen Bond | Forms a critical hydrogen bond with the ligand's hydroxyl group, anchoring it within the binding pocket. acs.orgnih.gov |

| Gln711 | Helix 3 | Hydrogen Bond / Hydrophobic | Interacts with the A-ring of the ligand, contributing to binding affinity. |

| Arg752 | Helix 5 | Hydrogen Bond | Forms a hydrogen bond with the amide carbonyl oxygen, orienting the ligand correctly. |

| Thr877 | Helix 11 | Hydrogen Bond | Can form a hydrogen bond with the ligand's hydroxyl group, playing a key role in discriminating between agonists and antagonists. acs.orgnih.gov |

| Met745 | - | Hydrophobic | Contributes to a hydrophobic pocket that accommodates the B-ring of the ligand. |

The interaction between the ligand and these residues is fundamental. For instance, mutations in residues like Asn705 or Thr877 can dramatically alter ligand binding and receptor activation, highlighting their importance. nih.gov The docking poses generated from these simulations provide a static but essential snapshot that informs further dynamic studies and the rational design of new compounds. nih.gov

Molecular Dynamics Simulations of this compound-Bound Androgen Receptor

While molecular docking provides a static image, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are powerful computational methods that analyze the physical movements of atoms and molecules, providing insights into the stability of the complex and the conformational changes that are essential for biological function. mdpi.com

For the this compound-bound androgen receptor, MD simulations would be used to:

Assess Binding Stability: By simulating the complex over nanoseconds, researchers can verify if the binding pose predicted by docking is stable or if the ligand shifts to a different, more favorable conformation. mdpi.com

Analyze Conformational Dynamics: MD simulations are particularly useful for studying the flexibility of different parts of the protein, especially the activation function 2 (AF-2) region, which includes helix 12. nih.govnih.gov The stability and orientation of helix 12 are direct determinants of whether a ligand acts as an agonist or an antagonist.

Characterize Allosteric Communication: These simulations can reveal how the binding of this compound in the LBD leads to conformational changes at the distant coactivator binding surface, a process known as allostery. nih.gov

Studies on similar nonsteroidal AR modulators have demonstrated the power of this technique. For example, MD simulations of tetrahydroquinolines (THQs) bound to the AR revealed that subtle changes, like switching a nitro group to a cyano group, altered the hydrogen bond network with Asn705 and Thr877. acs.org This change led to the destabilization of helix 12, explaining the functional switch from an agonist to an antagonist. acs.org Such simulations for this compound would confirm the stability of the agonist conformation and provide a detailed energetic and structural rationale for its activity.

Virtual Screening Methodologies for Novel Analogues

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com Given that this compound is a known high-affinity agonist for the AR, its structure serves as an excellent template for discovering novel analogues with potentially improved properties.

Two primary VS approaches are applicable:

Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target protein's binding site. A library of compounds is computationally docked into the AR's ligand-binding pocket, and the molecules are scored and ranked based on their predicted binding affinity and fit. oup.comnih.gov The known interactions of this compound's pharmacophore would be used as a filter to select for promising candidates.

Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable or when one wants to find compounds with similar properties to a known active ligand, LBVS is used. This approach uses the known structure of this compound to build a pharmacophore model—an ensemble of essential steric and electronic features necessary for activity. This model is then used as a 3D query to search databases for other molecules that match these features. mdpi.com

A typical VS campaign to find novel this compound analogues would involve screening a database like ChemBridge or ZINC, followed by filtering the hits based on predicted drug-like properties. oup.com The most promising candidates identified computationally would then be synthesized and subjected to biological assays to confirm their AR binding and functional activity. oup.comnih.gov This combination of computational screening and experimental validation is a powerful and efficient strategy for identifying new SARMs. oup.com

Elucidation of Molecular Determinants for Androgen Receptor Selectivity and Agonism

The ability of this compound to function as a selective androgen receptor agonist is not determined by a single feature but by a combination of specific molecular characteristics. Extensive SAR studies on bicalutamide-related compounds have elucidated these key determinants. oup.comcambridge.orgresearchgate.net

The tissue selectivity of nonsteroidal SARMs like this compound is thought to arise from the unique ligand-induced conformation of the androgen receptor. oup.comcambridge.org This specific conformation allows for differential interaction with a tissue-specific repertoire of co-regulator proteins (coactivators and corepressors), leading to gene transcription that is distinct from that initiated by endogenous androgens like testosterone (B1683101). oup.com

Key structural features of the this compound scaffold that govern its affinity, selectivity, and agonistic function are well-documented and summarized in the table below.

| Structural Feature | Modification | Effect on AR Binding and Activity | Reference |

|---|---|---|---|

| A-Ring | Electron-withdrawing group (e.g., -CN, -NO₂) at para-position | Essential for high binding affinity. Replacement with less electron-withdrawing groups reduces affinity. | researchgate.netoup.com |

| Position of substituent | Moving the electron-withdrawing group from the para- to the meta-position significantly decreases activity. | researchgate.net | |

| Chiral Center | Stereochemistry (R vs. S) | The (R)-enantiomer for thio-ether linked compounds like this compound has significantly higher binding affinity than the (S)-enantiomer. | researchgate.netoup.com |

| Linker | Thio-ether (-S-) vs. Sulfone (-SO₂-) | The nature of the linkage atom is critical. For many analogues, the unoxidized thio-ether provides superior binding compared to the sulfone. | researchgate.net |

| B-Ring | Substituents at para-position | An acetamido group at the para-position of the B-ring generally results in potent agonist activity. | researchgate.net |

| Multiple halogen substituents | Adding electron-withdrawing groups (e.g., -F, -Cl) at the meta- and para-positions of the B-ring can enhance binding affinity and modulate in vivo activity. The size of the substituent is critical. | oup.comoup.com |

Analytical Methodologies for Acetothiolutamide in Research Studies

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of Acetothiolutamide in biological matrices and chemical reaction mixtures. bocsci.comund.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification and purification of non-volatile compounds like this compound. googleapis.compharmacompass.com The versatility of HPLC lies in its various stationary phases and mobile phase compositions, which can be tailored for specific analytical challenges. Reverse-phase HPLC, utilizing columns such as C8 or C18, is commonly employed for the separation of SARMs from complex matrices. nih.govresearchgate.net

Detection in HPLC systems can be achieved through several methods. UV-Vis detectors are widely used for quantitative analysis, leveraging the chromophoric nature of the analyte. ajpaonline.comnih.gov For instance, a related compound, acetazolamide, is detected at wavelengths around 254 nm or 263 nm. nih.govijpar.com The development of an HPLC method involves validating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. researchgate.netd-nb.info

Table 1: Illustrative HPLC Parameters for SARM Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reverse-phase C18 or C8, e.g., (250x4.6mm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution (e.g., sodium acetate (B1210297), phosphate (B84403) buffer) | nih.govresearchgate.net |

| Flow Rate | 0.8 - 4 mL/min | nih.govresearchgate.net |

| Detection | UV at specific wavelength (e.g., 254 nm) | nih.gov |

| Internal Standard | A structurally similar compound | nih.govnih.gov |

Gas Chromatography (GC) is a powerful analytical technique primarily used for volatile and semi-volatile compounds. und.eduskpharmteco.com While many SARMs, including this compound, are not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase their volatility. However, the use of GC is more common for the analysis of smaller, volatile process impurities or residual solvents from synthesis. skpharmteco.comjournalijar.com In research contexts, GC coupled with mass spectrometry (GC-MS) can be invaluable for identifying unknown byproducts in a sample. opioiddata.orguah.edu The choice between direct injection and headspace GC depends on the volatility of the analytes of interest. skpharmteco.com

Mass Spectrometric Approaches for Structural Confirmation and Metabolite Detection

Mass spectrometry (MS) is an essential tool in pharmaceutical research for its high sensitivity and ability to provide molecular weight and structural information. outsourcedpharma.comamericanpharmaceuticalreview.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a robust platform for the analysis of this compound in biological fluids. researchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass detection. oup.com LC-MS is frequently used to quantify drug concentrations in plasma, urine, and tissue homogenates. researchgate.netresearchgate.net Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances analytical specificity and is crucial for structural elucidation and the definitive identification of metabolites. americanpharmaceuticalreview.commdpi.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, allowing for the confident identification of metabolites even at very low concentrations. americanpharmaceuticalreview.comnih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments, which is critical for identifying unknown impurities and metabolites. americanpharmaceuticalreview.com

Table 2: Typical LC-MS/MS Workflow for this compound Analysis

| Step | Description | Source |

|---|---|---|

| 1. Sample Preparation | Extraction from biological matrix (e.g., plasma) using protein precipitation or solid-phase extraction (SPE). | researchgate.net |

| 2. LC Separation | Chromatographic separation on a reverse-phase column. | nih.gov |

| 3. Ionization | Electrospray ionization (ESI), often in negative or positive mode, is common for SARMs. nih.govresearchgate.net | nih.gov |

| 4. MS Detection | Initial full scan to identify molecular ions ([M+H]+ or [M-H]-). | americanpharmaceuticalreview.com |

| 5. MS/MS Fragmentation | Selection and fragmentation of the parent ion to obtain a characteristic fragmentation spectrum for structural confirmation. | americanpharmaceuticalreview.comnih.gov |

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov In preclinical research, LC-MS-based metabolomics is a key strategy for investigating the biotransformation of drug candidates like this compound. researchgate.netnih.gov By comparing the metabolic profiles of control and treated subjects (e.g., rats), researchers can identify metabolites of the administered compound. nih.govnih.gov

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Research-Oriented Characterization

Spectroscopic methods provide orthogonal information to chromatographic and mass spectrometric techniques and are vital for the definitive structural characterization of new chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating the chemical structure of organic molecules. outsourcedpharma.combruker.com 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. googleapis.com In pharmaceutical development, NMR is used to confirm the identity and purity of reference standards and active pharmaceutical ingredients (APIs). outsourcedpharma.com The chemical shifts, coupling constants, and integration of signals in an NMR spectrum allow for the unambiguous assignment of a molecule's structure. googleapis.comthermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. azom.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. libretexts.org For a molecule like this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyl (C=O), amide (N-H), and aromatic rings. libretexts.orgchemicalbook.com While it doesn't provide the detailed connectivity information of NMR, it serves as a quick and simple method for structural confirmation and quality control. fip.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. upi.edu This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in this compound. It is primarily a quantitative technique, and based on the Lambert-Beer law, it can be used to determine the concentration of a compound in a solution. nih.govupi.edu The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound that can aid in its identification. ijpar.comresearchgate.net

Table 3: Spectroscopic Techniques for this compound Characterization

| Technique | Application in Research | Information Gained | Source |

|---|---|---|---|

| NMR | Definitive structure elucidation, purity assessment | Detailed carbon-hydrogen framework, connectivity of atoms | outsourcedpharma.combruker.com |

| IR | Functional group identification | Presence of key bonds (e.g., C=O, N-H, C-F) | azom.comlibretexts.org |

| UV-Vis | Quantification, purity checks | Concentration in solution, presence of chromophores | nih.govupi.edu |

Development and Validation of Analytical Methods for In Vitro and Ex Vivo Research Sample Analysis

The development and validation of robust analytical methods are foundational to the preclinical evaluation of new chemical entities. In the research and development of this compound, specific analytical methodologies were crucial for characterizing its behavior in in vitro and ex vivo systems. These methods enabled the quantification of the parent compound and its metabolites, which was essential for understanding its metabolic stability, pharmacokinetics, and pharmacodynamics.

Initial in vitro studies with this compound revealed a significant discrepancy between its high androgen receptor (AR) binding affinity and its limited in vivo activity. wikipedia.orgnih.gov This observation prompted detailed metabolic investigations to understand the compound's fate. The primary analytical techniques employed in these studies were high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov

Research focusing on the metabolism of this compound and its structural analogs utilized HPLC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites in various biological matrices. nih.govnih.gov While specific validation data for this compound's analytical method is not extensively published in the public domain, the methodologies reported for its close structural analogs, such as S-4, provide a clear indication of the techniques and parameters involved. These methods are established on principles of accuracy, precision, selectivity, and sensitivity, in line with regulatory guidelines for bioanalytical method validation.

The analytical approaches for studying this compound and related compounds in in vitro metabolic studies typically involve incubation with liver enzyme preparations, such as microsomes, cytosol, or S9 fractions, from different species to identify species-specific metabolic pathways. nih.gov Following incubation, the samples are processed, often by protein precipitation with a solvent like acetonitrile, and the supernatant is analyzed. nih.govscispace.com

The chromatographic separation is a critical component of the analysis. Based on the analysis of structurally related nonsteroidal selective androgen receptor modulators, a reversed-phase HPLC method is commonly employed. nih.govscispace.com The conditions for such an analysis are detailed in the table below.

Table 1: Representative HPLC Conditions for the Analysis of this compound Analogs in Research Studies

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-phase Symmetry C8 (3.9 × 150 mm) |

| Mobile Phase | 45% Acetonitrile and 50 mM Phosphate Buffer (pH 4.8) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 230 nm |

| Internal Standard | A structural analog is often used for quantification. nih.govscispace.com |

This method allows for the effective separation of the parent compound from its various metabolites, which for this compound were found to result from oxidation, hydrolysis, and sulfate (B86663) conjugation. nih.govnih.gov The use of mass spectrometric detection provides the necessary sensitivity and selectivity to identify and confirm the structures of these metabolites. nih.gov

Further in vitro characterization of this compound's activity involved transcriptional activation assays. nih.gov In these experiments, cell lines are transfected with the androgen receptor and a reporter gene. The ability of this compound to induce a response is then measured, often as a percentage of the activity of a reference androgen like dihydrotestosterone (B1667394) (DHT). nih.gov

The table below summarizes the key in vitro systems and assays used in the evaluation of this compound.

Table 2: Overview of In Vitro Methodologies for this compound Characterization

| Methodology | Purpose | Key Findings for this compound |

| Androgen Receptor Binding Assay | To determine the binding affinity of the compound to the androgen receptor. nih.gov | Displayed high binding affinity (Ki = 4.9 ± 0.2 nM). nih.gov |

| Cotransfection Assay | To evaluate the functional agonist or antagonist activity of the compound by measuring AR-mediated transcriptional activation. nih.gov | Demonstrated full agonist activity in vitro. nih.gov |

| In Vitro Metabolism Studies | To identify metabolic pathways and the stability of the compound using liver enzyme preparations (e.g., microsomes, S9 fractions) from various species (human, rat, dog). nih.gov | Undergoes extensive hepatic metabolism through oxidation, hydrolysis, and sulfate conjugation, leading to a short half-life and loss of in vivo activity. nih.govnih.govnih.gov |

| HPLC-MS/MS | To separate, detect, and identify the parent compound and its metabolites in biological samples from in vitro and ex vivo studies. nih.gov | Enabled the elucidation of the structures of major metabolites. nih.gov |

Q & A

Q. Methodological Answer :

In Vitro Systems :

- Incubate with human liver microsomes (HLM) + NADPH.

- Quantify parent compound depletion via LC-MS/MS .

Enzyme Inhibition : Co-incubate with CYP3A4/2C19 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Data Reporting : Express results as intrinsic clearance (CLint) and extrapolate to in vivo using the in vitro-in vivo extrapolation (IVIVE) model .

Advanced Research Question: What strategies optimize this compound’s pharmacokinetic profile without compromising AR selectivity?

Q. Methodological Answer :

Prodrug Design : Introduce ester moieties at metabolically labile sites (e.g., thio group) to enhance oral bioavailability .

Crystallography-Guided Optimization : Use AR co-crystal structures to identify regions tolerant to bulkier substituents .

In Silico Screening : Apply molecular dynamics simulations to predict metabolic hotspots and prioritize stable analogs .

Guidelines for Data Presentation (Aligned with ):

- Tables : Use Roman numerals, self-explanatory titles, and footnotes for abbreviations .

- Figures : Label axes clearly (e.g., "AR Activation (%) vs. Log[Dose]") and provide raw data in supplementary materials .

- Reproducibility : Publish synthetic protocols, assay conditions, and statistical codes in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.